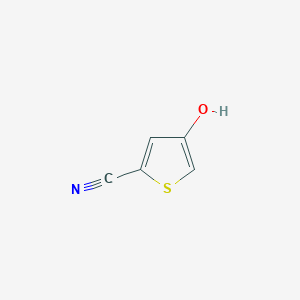

4-Hydroxythiophene-2-carbonitrile

Description

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene is a five-membered aromatic ring containing a sulfur atom, and its derivatives are fundamental components in the vast field of heterocyclic chemistry. rroij.com Thiophenes are known for their chemical stability and diverse reactivity, often undergoing electrophilic substitution reactions more readily than their benzene (B151609) counterparts. wikipedia.org The introduction of substituents, such as the hydroxyl (-OH) and nitrile (-CN) groups in 4-Hydroxythiophene-2-carbonitrile, significantly influences the electronic properties and reactivity of the thiophene ring.

The hydroxyl group at the 4-position can act as a directing group in further chemical transformations and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The nitrile group at the 2-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a gateway to a wide array of other heterocyclic systems.

Rationale for Research Focus on the this compound Structure

The specific arrangement of the hydroxyl and nitrile groups on the thiophene core in this compound is of particular interest to researchers for several reasons. This substitution pattern creates a molecule with a unique distribution of electron density, making it a valuable synthon for the construction of more complex molecules.

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (nitrile group) within the same molecule allows for the formation of specific intermolecular interactions. This property is highly desirable in the design of molecules that can bind to biological targets such as enzymes and receptors. Furthermore, the combination of these functional groups on a thiophene scaffold offers opportunities for the development of novel dyes, polymers, and other functional materials.

Overview of Key Research Areas for Thiophene Carbonitrile Scaffolds

Thiophene rings bearing a nitrile group, known as thiophene carbonitriles, are pivotal intermediates in organic synthesis and are integral to various areas of chemical research.

One of the most prominent applications of thiophene carbonitriles is in medicinal chemistry . The 2-aminothiophene scaffold, which can be synthesized from thiophene carbonitrile precursors, is a common feature in a number of approved drugs and biologically active compounds. nih.gov These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The nitrile group itself can act as a pharmacophore, contributing to the biological activity of the molecule.

In the realm of materials science , thiophene-based molecules are essential components of organic electronics. The delocalized π-electron system of the thiophene ring facilitates charge transport, making these compounds suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells. The introduction of a nitrile group can modulate the electronic properties of these materials, tuning their performance for specific applications.

Furthermore, thiophene carbonitriles are valuable building blocks in the synthesis of fused heterocyclic systems . The nitrile group can participate in intramolecular cyclization reactions to form thieno[2,3-d]pyrimidines and other polycyclic structures, which are themselves of significant interest in medicinal and materials chemistry. nih.gov

Below is a table summarizing some key research areas for thiophene carbonitrile scaffolds:

| Research Area | Significance of Thiophene Carbonitrile Scaffold | Key Applications |

| Medicinal Chemistry | Precursor to biologically active 2-aminothiophenes; nitrile group can act as a pharmacophore. | Development of anti-inflammatory, antimicrobial, anticancer, and anticonvulsant drugs. nih.gov |

| Materials Science | Modulation of electronic properties for organic electronics. | Organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), organic solar cells. |

| Organic Synthesis | Versatile intermediate for the synthesis of complex molecules. | Construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines. nih.gov |

The ongoing exploration of this compound and related thiophene carbonitrile scaffolds continues to yield novel compounds with promising applications across various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

CAS No. |

256495-21-3 |

|---|---|

Molecular Formula |

C5H3NOS |

Molecular Weight |

125.15 g/mol |

IUPAC Name |

4-hydroxythiophene-2-carbonitrile |

InChI |

InChI=1S/C5H3NOS/c6-2-5-1-4(7)3-8-5/h1,3,7H |

InChI Key |

PTURADCSNRZMSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1O)C#N |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 4 Hydroxythiophene 2 Carbonitrile

Reactivity Profile of the Hydroxyl Group

The hydroxyl group attached to the thiophene (B33073) ring exhibits reactivity typical of a phenolic hydroxyl group, albeit influenced by the electron-withdrawing nature of the nitrile group and the electronic properties of the thiophene ring.

O-Alkylation and O-Acylation Pathways

The hydroxyl group of 4-Hydroxythiophene-2-carbonitrile can undergo O-alkylation to form ether derivatives and O-acylation to yield ester derivatives. These reactions are fundamental for modifying the compound's physical and chemical properties.

O-Alkylation: This process involves the reaction of the hydroxyl group with an alkylating agent, typically an alkyl halide or a sulfate, in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkylating agent. The choice of base and reaction conditions can influence the efficiency of the reaction, with stronger bases and aprotic polar solvents generally favoring the O-alkylation pathway. For instance, direct chemoselective O-alkylation has been successfully performed on similar heterocyclic systems using alkyl halides in the presence of a base like potassium carbonate in a solvent such as acetonitrile. nih.gov

O-Acylation: This transformation introduces an acyl group to the oxygen atom of the hydroxyl moiety, forming an ester. This is commonly achieved by reacting the starting material with an acyl chloride or an acid anhydride. In some cases, acidic conditions are employed to protonate the amino groups in more complex molecules, thereby allowing for chemoselective O-acylation. nih.gov For the acylation of thiophenes, Lewis acids like TiCl₄ or ZnBr₂ can be used to facilitate the reaction with N-acylbenzotriazoles, which are particularly useful when the corresponding acyl chlorides are unstable. core.ac.uk

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether |

| O-Acylation | Acyl chloride or Acid anhydride | Ester |

Oxidation Reactions of the Hydroxyl Moiety

The oxidation of the hydroxyl group in this compound can lead to the formation of a ketone. This transformation is a key step in the synthesis of various biologically active molecules. nih.gov The choice of oxidizing agent is crucial to achieve the desired product without affecting other sensitive functional groups in the molecule. Common oxidizing agents for converting secondary alcohols to ketones include chromate-based reagents and milder, more selective methods. For instance, aerobic oxidation methods have been developed that can produce aldehydes from primary alcohols in the presence of other functional groups like secondary alcohols and heterocycles. nih.gov

Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can be converted into several other important chemical entities.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemguide.co.uk The process typically occurs in two stages: first, the formation of an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comweebly.com

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction proceeds by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. chemistrysteps.commasterorganicchemistry.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uklibretexts.org

| Hydrolysis Condition | Reagents | Primary Product |

| Acidic | Dilute HCl, Heat | Carboxylic Acid |

| Alkaline | NaOH solution, Heat | Carboxylate Salt |

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine. This transformation is a valuable method for introducing an aminomethyl group. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukyoutube.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. chemguide.co.ukyoutube.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.ukyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This process can sometimes lead to the formation of secondary and tertiary amine byproducts, which can be minimized by the addition of ammonia. commonorganicchemistry.com

Other Reducing Agents: Other reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂) are also effective for the reduction of nitriles to amines. commonorganicchemistry.com Diisopropylaminoborane has been shown to reduce a variety of nitriles to primary amines in high yields. organic-chemistry.org

| Reducing Agent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, followed by acid workup | Primary Amine |

| Catalytic Hydrogenation (H₂/Catalyst) | Elevated temperature and pressure | Primary Amine |

| Borane Complexes (e.g., BH₃-THF) | THF, Heat | Primary Amine |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. fiveable.me The reactivity of the ring towards electrophiles is enhanced by electron-donating groups and diminished by electron-withdrawing groups. fiveable.melibretexts.org

The hydroxyl group (-OH) at the C4 position is a potent activating group due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to the ortho and para positions relative to itself. In the case of this compound, the position ortho to the hydroxyl group is C5, and the position para is C2 (which is already substituted).

Conversely, the nitrile group (-CN) at the C2 position is a strong deactivating group, withdrawing electron density from the ring and making it less nucleophilic. youtube.com It directs incoming electrophiles to the meta position, which in this case is C4 (already substituted) and C5.

The combined effect of these two groups results in a strong activation of the C5 position for electrophilic attack. The activating effect of the hydroxyl group and the meta-directing effect of the nitrile group converge on this position, making it the most probable site for reactions such as halogenation, nitration, and sulfonation. masterorganicchemistry.comlibretexts.org

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in a polar solvent | 5-Bromo-4-hydroxythiophene-2-carbonitrile |

| Chlorination | Cl₂ with a Lewis acid catalyst (e.g., FeCl₃) libretexts.org | 5-Chloro-4-hydroxythiophene-2-carbonitrile |

| Nitration | Concentrated HNO₃ and H₂SO₄ fiveable.melibretexts.org | 4-Hydroxy-5-nitrothiophene-2-carbonitrile |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) libretexts.org | 4-Hydroxy-2-carbonitrile-thiophene-5-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

The nitrile group at C2 makes the thiophene ring in this compound susceptible to SNAr, particularly if a good leaving group is present on the ring. The hydroxyl group, being an electron-donator, would typically disfavor this reaction. However, the powerful electron-withdrawing nature of the nitrile group can still enable SNAr reactions. For SNAr to occur, a suitable leaving group (like a halogen) would need to be first introduced onto the ring, for instance, at the C5 position via an initial EAS reaction. A subsequent reaction with a nucleophile could then displace the leaving group.

The general mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. wikipedia.orgyoutube.com

Advanced Computational and Theoretical Investigations of 4 Hydroxythiophene 2 Carbonitrile

Electronic Structure Elucidation and Quantum Chemical Analysis

Quantum chemical analysis provides a foundational understanding of the electronic characteristics of 4-hydroxythiophene-2-carbonitrile. These computational methods offer insights into the molecule's reactivity, stability, and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. libretexts.orgwikipedia.orgpku.edu.cn Theoretical calculations, such as those performed using Density Functional Theory (DFT), can determine the energies and spatial distributions of these orbitals. researchgate.net

For thiophene (B33073) derivatives, the HOMO is typically localized over the thiophene ring, indicating its electron-rich nature. The LUMO, conversely, is often distributed across the electron-withdrawing cyano group and the carbon-carbon double bond. The energy gap between the HOMO and LUMO is a crucial parameter, providing an indication of the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. researchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular electrostatic potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. libretexts.orgyoutube.com These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface.

In this compound, the MEP map would be expected to show a region of negative potential (typically colored red or orange) around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, indicating their electron-rich, nucleophilic character. youtube.com Conversely, regions of positive potential (colored blue) would likely be located around the hydrogen atom of the hydroxyl group and the carbon atoms of the thiophene ring, highlighting their electrophilic nature. youtube.com This distribution of charge is critical in governing how the molecule interacts with other polar molecules and ions. libretexts.org

Conformational Landscape and Tautomeric Equilibria (e.g., Keto-Enol Forms)

Tautomerism is the phenomenon where a molecule exists in two or more interconvertible isomeric forms, differing in the position of a proton and a double bond. libretexts.org For this compound, the most significant tautomeric equilibrium is between the enol form (this compound) and its corresponding keto tautomer, 4-oxotetrahydrothiophene-2-carbonitrile. masterorganicchemistry.comnih.govresearchgate.net

Computational studies can predict the relative stabilities of these tautomers. nih.gov Generally, the enol form is stabilized by the aromaticity of the thiophene ring. nih.gov However, the relative stability can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. libretexts.orgmasterorganicchemistry.com In some cases, the keto form may be more stable, particularly in the solid state where intermolecular interactions can play a significant role. nih.gov

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Enol form | 0.0 (Reference) |

| Keto form | +5.2 |

Intermolecular Interactions and Solid-State Structure Prediction

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting crystal packing and the resulting material properties.

Hydrogen bonding is a dominant intermolecular force in the crystal structure of this compound. The hydroxyl group can act as a hydrogen bond donor, while the nitrile nitrogen and the thiophene sulfur can act as acceptors. researchgate.netresearchgate.net These interactions can lead to the formation of one-, two-, or three-dimensional networks, significantly influencing the crystal's melting point, solubility, and mechanical properties. rsc.org For instance, molecules may form chains or sheets through O-H···N or O-H···S hydrogen bonds. researchgate.netnih.gov

Validation of Computational Models for Energy Ranking, including Thermal Corrections

In the realm of computational chemistry, accurately predicting the most stable conformation of a molecule is a fundamental task. This is often achieved by calculating the electronic energy of various possible structures and ranking them. However, the role of thermal effects, while often small, can be decisive in correctly identifying the experimentally observed structure from a set of computationally generated polymorphs.

Studies involving this compound have highlighted the critical importance of including thermal corrections in computational models for accurate energy ranking. While standard density functional theory (DFT) calculations might predict a particular crystal structure to be the most stable based on electronic energy alone, this does not always align with experimental reality. For this compound, it was found that the experimentally determined structure was correctly identified as the most stable only after a quasi-harmonic estimate of the vibrational free-energy contribution was incorporated into the calculations. science.gov This finding underscores that for certain molecules, including this compound, thermal corrections are not merely minor adjustments but are essential for the computational model to successfully predict the correct, real-world structure. science.gov

This specific case serves as a key example demonstrating that for robust and reliable computational structure prediction, especially in crystal structure prediction (CSP), it is crucial to go beyond simple electronic energy calculations and include temperature-dependent energetic contributions.

Mechanistic Studies of Reactions involving this compound

Structure-Activity Relationship (SAR) and Ligand Design Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing and optimizing lead compounds. These studies systematically alter parts of a molecule to understand which structural features are responsible for its biological activity. Computational methods are instrumental in modern SAR analysis.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein.

Despite the utility of this technique, specific molecular docking and binding mode analysis studies for this compound against biological targets were not found in the surveyed scientific literature.

Pharmacophore modeling involves identifying the essential steric and electronic features that a molecule must possess to interact with a specific biological target. These models are then used as 3D queries to screen large databases of chemical compounds (virtual screening) to find new potential drug candidates.

A search for research employing pharmacophore modeling and subsequent virtual screening specifically for scaffolds based on this compound did not yield any dedicated studies.

Applications of 4 Hydroxythiophene 2 Carbonitrile in Advanced Materials and Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

The reactivity of the hydroxyl and cyano groups, in conjunction with the aromatic thiophene (B33073) core, positions 4-hydroxythiophene-2-carbonitrile as a key starting material for the synthesis of more complex molecular architectures.

The this compound scaffold is instrumental in the construction of highly substituted and functionalized thiophenes. The inherent reactivity of its functional groups allows for a variety of chemical transformations. For instance, the Gewald reaction, a multicomponent reaction, is a well-established method for synthesizing polysubstituted 2-aminothiophenes, which can be precursors to or derivatives of this compound. organic-chemistry.org The presence of both a hydroxyl and a cyano group on the thiophene ring provides two distinct points for further chemical modification, enabling the introduction of a wide array of other functional groups. This dual reactivity is crucial for creating complex thiophene derivatives with tailored electronic and steric properties.

Research has demonstrated the synthesis of related 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives, highlighting the utility of this class of compounds as valuable intermediates. nih.gov The synthetic accessibility of such thiophenes opens avenues for creating libraries of compounds for various applications. organic-chemistry.org The strategic functionalization of the thiophene core is a key area of research, with methods being developed for the regioselective introduction of substituents. researchgate.net

The this compound moiety can serve as a foundational unit for the assembly of fused and polycyclic heterocyclic systems. The functional groups on the thiophene ring can participate in cyclization reactions to form new rings, leading to the creation of larger, more complex molecular frameworks. Thiophene-fused systems are of significant interest due to their potential applications in materials science and medicinal chemistry. researchgate.net

For example, 2-aminothiophenes, which are structurally related to the title compound, are known to be excellent precursors for the synthesis of thieno[2,3-d]pyrimidines, a class of fused heterocycles with diverse biological activities. nih.gov The reaction of 2-aminothiophene derivatives with various reagents can lead to the formation of a pyrimidine (B1678525) ring fused to the thiophene core. nih.gov This suggests that this compound, through modification of its cyano group to an amino group, could be a valuable precursor for a wide range of fused heterocyclic systems. The synthesis of such systems is often pursued for applications in areas like organic electronics and pharmaceuticals. researchgate.net

Contributions to Optoelectronic and Smart Materials

The electronic properties of the thiophene ring, particularly when substituted with electron-withdrawing groups like the nitrile group, make this compound an attractive component for the development of organic electronic materials.

Thiophene-based conjugated polymers and oligomers are a cornerstone of organic electronics. The incorporation of specific functional groups can be used to tune the electronic and physical properties of these materials. The nitrile group in this compound is a strong electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system. This property is highly desirable for creating materials with specific energy level alignments for electronic devices.

The synthesis of thiophene-based oligomers often involves the coupling of smaller thiophene units. nih.gov While direct polymerization of this compound may be complex due to the reactive hydroxyl group, it can be protected and then deprotected after polymerization. Alternatively, it can be functionalized to create a monomer suitable for polymerization. The resulting polymers would possess a high density of functional groups, which could be used for post-polymerization modification or to influence the polymer's solubility and morphology. The development of donor-acceptor (D-A) oligomers and polymers containing thiophene units has been a successful strategy for creating low bandgap materials for organic solar cells. researchgate.net

Thiophene-containing materials are widely used as the active layer in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. researchgate.netresearchgate.net The performance of these devices is highly dependent on the molecular structure of the organic semiconductor. The introduction of electron-withdrawing groups, such as the cyano group in this compound, can enhance the electron-accepting properties of the material, making it suitable for use as an n-type or ambipolar semiconductor. rsc.org

The design of novel organic semiconductors often focuses on creating molecules with planar backbones to facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. mdpi.com While the hydroxyl group might disrupt planarity, it also offers a site for hydrogen bonding, which could be exploited to control the solid-state packing of the molecules. Derivatives of this compound could be incorporated into donor-acceptor copolymers for OPV applications, where the thiophene unit acts as the donor and a suitable acceptor unit is also present in the polymer chain. researchgate.net The ability to tune the HOMO and LUMO energy levels through functionalization is a key advantage in optimizing the performance of such devices. researchgate.net

| Device Application | Potential Role of this compound Derivatives | Key Structural Features |

| Organic Field-Effect Transistors (OFETs) | n-type or ambipolar semiconductor | Electron-withdrawing nitrile group, potential for ordered packing through hydrogen bonding. rsc.org |

| Organic Photovoltaic (OPV) Devices | Component of donor-acceptor copolymers | Tunable electronic properties (HOMO/LUMO levels) due to functional groups. researchgate.net |

Utility in Ligand Design for Coordination Chemistry

The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) in this compound makes it a potentially versatile ligand for the coordination of metal ions. The hydroxyl group, the nitrogen atom of the cyano group, and the sulfur atom of the thiophene ring can all act as potential donor sites.

The design of ligands is a central aspect of coordination chemistry, with applications ranging from catalysis to materials science and medicine. The ability of a ligand to form stable complexes with metal ions is determined by the nature and spatial arrangement of its donor atoms. The this compound molecule offers several potential coordination modes. It could act as a monodentate ligand, coordinating through one of its donor atoms, or as a multidentate ligand, binding to a metal center through multiple sites to form a chelate ring, which enhances the stability of the complex.

Precursor for Advanced Analytical Reagents and Chemical Probes

This compound is a versatile precursor for the development of sophisticated analytical reagents and chemical probes due to its distinct functional groups that allow for a variety of chemical modifications. The thiophene ring itself, an electron-rich aromatic system, can influence the photophysical properties of molecules, making it a desirable scaffold for fluorescent probes. rsc.org The hydroxyl (-OH) and cyano (-CN) substituents provide reactive handles for conjugating the thiophene core to other molecules or for tailoring its sensory capabilities.

The development of chemical sensors often involves the strategic functionalization of a core fluorophore or chromophore to enable selective detection of specific analytes. Thiophene derivatives have been successfully employed in the design of fluorescent sensors for various applications, including the detection of nitroaromatic compounds, which are components of many explosives. niscpr.res.inniscpr.res.in For instance, thiophene-functionalized naphthalene (B1677914) diimide has demonstrated high sensitivity in detecting nitroaromatics through fluorescence quenching. niscpr.res.inniscpr.res.in The electron-donating nature of the thiophene ring can enhance the electron transfer process that leads to this quenching mechanism. rsc.org

Furthermore, thiophene-based structures can be integrated into larger conjugated systems to create bio-inspired sensors. By attaching carbohydrate moieties to polythiophenes, researchers have developed biosensors capable of detecting specific biological interactions, mimicking the "lock and key" mechanisms found in nature. cmu.edu The hydroxyl group of this compound could serve as a convenient attachment point for such biomolecules.

The cyano group (-CN) also offers a route to creating specific ion sensors. For example, functionalized bithiophene derivatives have been shown to act as colorimetric sensors for cyanide ions. acs.org The interaction of the cyanide ion with the conjugated system leads to a noticeable color change, allowing for visual detection. The reactivity of the nitrile group in this compound could be harnessed to develop similar selective sensors.

Detailed Research Findings:

While direct studies on this compound as a sensor precursor are not extensively documented, the principles derived from related thiophene derivatives provide a strong indication of its potential. The synthesis of thiophene-based fluorescent probes often involves coupling reactions that would be compatible with the functional groups of this compound.

| Thiophene Derivative Class | Application | Detection Mechanism | Relevant Analytes |

| Thiophene-functionalized Naphthalene Diimides | Explosive Detection | Fluorescence Quenching | Nitroaromatics (DNP, TNP) niscpr.res.inniscpr.res.in |

| Carbohydrate-functionalized Polythiophenes | Biosensing | Biochromic Shift | Biomolecules cmu.edu |

| Functionalized Bithiophenes | Ion Sensing | Colorimetric Change | Cyanide Ions acs.org |

| Thiophene-functionalized Silicon-containing Materials | Environmental Monitoring | Aggregation-Induced Emission Enhancement | Nitroaromatics rsc.org |

Foundational Scaffold for the Development of Agrochemical Intermediates

The thiophene ring is a key structural motif in a number of commercially successful agrochemicals, including fungicides and herbicides. nih.govrsc.org The unique electronic properties and substitution patterns of the thiophene ring can impart significant biological activity to a molecule. This compound represents a valuable foundational scaffold for the synthesis of novel agrochemical intermediates due to its combination of a bioactive heterocycle and reactive functional groups.

The synthesis of potent fungicides has been achieved by incorporating the thiophene nucleus into larger molecular frameworks. For example, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown excellent fungicidal activity against cucumber downy mildew, in some cases surpassing commercial fungicides. nih.gov The synthesis of these compounds often involves the acylation of a thiophen-2-amine. The hydroxyl group of this compound could be converted to an amino group, or the entire molecule could be elaborated through reactions involving the nitrile, to produce analogous structures.

The development of new herbicides is another area where thiophene derivatives have proven useful. Thifensulfuron-methyl is a notable example of a thiophene-containing herbicide used for broad-leaved weed control. rsc.org The synthesis of such complex molecules relies on the availability of functionalized thiophene building blocks. The hydroxyl and cyano groups of this compound provide the necessary handles for synthetic transformations that can lead to the creation of novel herbicidal compounds. A patent for thiophene-2-carboxylic acid derivatives highlights their use for controlling undesirable plant growth, further underscoring the importance of this class of compounds in agrochemistry. google.com

The general strategy in developing new agrochemicals often involves the modification of known active substructures to create novel compounds with improved efficacy or different modes of action. nih.gov The this compound scaffold, with its potential for diverse chemical modifications, is an ideal starting point for such exploratory synthesis programs aimed at discovering next-generation agrochemicals. researchgate.netnih.gov

Detailed Research Findings:

The utility of the thiophene core in agrochemicals is well-established. The following table summarizes some key findings that support the potential of this compound as a scaffold for new agrochemical development.

| Agrochemical Class | Example | Target Pest/Weed | Key Synthetic Strategy |

| Fungicides | N-(thiophen-2-yl) nicotinamide derivatives nih.gov | Cucumber Downy Mildew | Splicing of nicotinic acid and thiophene substructures nih.gov |

| Fungicides | Silthiofam rsc.org | Take-all root disease in cereals | - |

| Herbicides | Thifensulfuron-methyl rsc.org | Broad-leaved weeds | - |

| Herbicides | Thiophene-2-carboxylic acid derivatives google.com | Undesirable plant growth | - |

Future Perspectives and Emerging Research Trajectories for 4 Hydroxythiophene 2 Carbonitrile

Exploration of Novel and Sustainable Synthetic Methodologies

While specific literature on the synthesis of 4-Hydroxythiophene-2-carbonitrile is not abundant, the broader class of substituted 2-aminothiophenes, to which its amino precursor belongs, is extensively prepared via the Gewald reaction. arkat-usa.orgumich.edusciforum.net This multicomponent reaction typically involves the condensation of a carbonyl compound with an α-cyanoester (or other active methylene (B1212753) nitrile) and elemental sulfur in the presence of a base. umich.eduwikipedia.org The versatility, mild reaction conditions, and availability of starting materials have made the Gewald reaction a cornerstone in thiophene (B33073) chemistry. arkat-usa.orgumich.edu

Future research will likely focus on adapting and optimizing this reaction to produce 4-hydroxy-substituted thiophenes in a more sustainable manner. Key areas for exploration include:

Green Catalysis: Moving away from traditional amine bases like morpholine (B109124) or triethylamine (B128534) towards heterogeneous or recyclable catalysts. sciforum.net Efficient one-pot syntheses of related heterocyclic systems, such as 4H-chromenes, have been successfully developed using simple inorganic bases like sodium carbonate in water, suggesting a promising avenue for greener thiophene synthesis. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to improve reaction yields and significantly reduce reaction times for the Gewald reaction, offering an energy-efficient alternative to conventional heating. wikipedia.org

Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.

A significant challenge and opportunity lie in developing a one-pot synthesis that proceeds directly from simple precursors to the target this compound, potentially through an intermediate 2-aminothiophene derivative. sciforum.net Overcoming the limitations of older, multi-step methods, which often rely on unstable or inaccessible starting materials, is a critical goal for future synthetic work. arkat-usa.org

In-depth Spectroscopic and Mechanistic Studies

Expected Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

|---|---|---|---|

| FT-IR | O-H (hydroxyl) | ~3500-3200 cm⁻¹ (broad) | Characteristic strong, broad absorption for the hydroxyl group. vscht.cz |

| C≡N (nitrile) | ~2260-2220 cm⁻¹ | A sharp, medium-intensity peak, typical for nitrile stretches. | |

| C=C (aromatic) | ~1550-1450 cm⁻¹ | Multiple bands corresponding to the thiophene ring vibrations. iosrjournals.org | |

| C-H (aromatic) | ~3100-3000 cm⁻¹ | Stretching vibrations for the hydrogens on the thiophene ring. iosrjournals.org | |

| C-S (thiophene) | ~710-680 cm⁻¹ | C-S stretching modes within the heterocyclic ring. iosrjournals.orgresearchgate.net | |

| ¹H-NMR | Thiophene-H | ~6.0-8.0 ppm | The chemical shifts for the two protons on the thiophene ring will depend on their precise electronic environment. sciforum.netchemicalbook.com |

| OH | Variable | The hydroxyl proton signal can be broad and its position is highly dependent on solvent and concentration. | |

| ¹³C-NMR | C≡N (nitrile) | ~115-120 ppm |

Mechanistic studies are crucial for understanding both the synthesis and the reactivity of this compound. A key area for investigation is its potential tautomerism, specifically the equilibrium between the 4-hydroxy form and its 4-oxo-4,5-dihydrothiophene-2-carbonitrile tautomer. Computational studies using Density Functional Theory (DFT), which have been effectively used to elucidate the mechanisms of related thiophene syntheses, could provide invaluable insights into this equilibrium and the pathways of its formation. njit.edunih.gov

Application in Supramolecular Assembly and Nanomaterials

The potential application of this compound in the fields of supramolecular chemistry and nanomaterials is a completely unexplored and promising research trajectory. The molecule possesses several functional groups that could be exploited for the rational design of advanced materials.

Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, while the nitrile nitrogen and the thiophene sulfur atom can act as acceptors. This functionality could be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular networks.

π-π Stacking: The electron-rich thiophene ring is capable of engaging in π-π stacking interactions, which could further stabilize supramolecular architectures and influence the electronic properties of the resulting materials.

Coordination Chemistry: The nitrile group can coordinate to metal centers, opening the possibility of creating coordination polymers and metal-organic frameworks (MOFs).

Nanomaterial Functionalization: The molecule could be used as a surface ligand to functionalize nanomaterials, such as gold nanoparticles or carbon nanotubes. This could impart new properties to the nanomaterials, such as improved dispersibility or specific recognition capabilities.

Future research in this area would involve systematic studies of the compound's self-assembly in various solvents, co-crystallization experiments with other molecules, and its interaction with different metal ions and nanoparticle surfaces.

High-Throughput Synthesis and Screening for Structure-Property Relationship Elucidation

While there is no evidence of high-throughput synthesis of this compound, it has played a significant role in the development of high-throughput computational screening methodologies. This compound has been featured as a target in the blind tests of crystal structure prediction (CSP), a community-wide effort to gauge the state-of-the-art in predicting the crystal structure of a molecule from its chemical diagram alone. nih.govcam.ac.uknih.gov

The CSP process involves generating thousands of hypothetical crystal packing arrangements and ranking them by energy to find the most stable, and therefore most likely, experimental structure. This compound proved to be a particularly challenging case. This challenge has been instrumental in elucidating a critical structure-property relationship: for certain flexible or polar molecules, accurately predicting the crystal structure requires more than simple lattice energy calculations. Its case demonstrated that computational models must account for subtle thermodynamic contributions, such as vibrational free energy, to correctly identify the true structure from a landscape of energetically similar polymorphs.

Future work will likely continue to use this molecule as a benchmark to validate new computational workflows and to train machine-learning potentials that can more rapidly and accurately screen vast structural landscapes, thereby accelerating the in silico design of new materials.

Development of Advanced Theoretical Frameworks for Predictive Design

The most significant contribution of this compound to date has been in driving the development of more advanced theoretical frameworks for the predictive design of molecular crystals. It has served as a crucial test case, highlighting the limitations of earlier computational models and paving the way for more accurate methods.

Specifically, studies involving this molecule have been pivotal in demonstrating:

The Importance of Thermal Corrections: In several crystal structure prediction studies, the experimentally determined structure of this compound was only correctly identified as the most stable polymorph after a quasi-harmonic estimate of the vibrational free-energy contribution was included in the calculations. Without this thermal correction, other predicted structures were incorrectly favored.

Benchmarking Density Functionals: The compound was used in the systematic assessment of density functional theory (DFT) methods, such as the B86bPBE functional combined with the exchange-hole dipole moment (XDM) dispersion model. Its behavior underscored that even with sophisticated dispersion corrections, the accurate ranking of polymorphs can be highly sensitive to free-energy effects, especially when energy differences are small.

The challenges presented by this compound have compelled the field to move beyond static lattice energy models. Future research will focus on developing and refining theoretical frameworks that can more efficiently and accurately incorporate temperature and zero-point vibrational energy effects. This will improve the reliability of computational predictions for polymorphism, solubility, and other critical properties, ultimately enabling the ab initio design of molecular materials with desired functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.